molecular formula C16H12O2 B1580728 4-Methyl-3-phenylcoumarin CAS No. 23028-23-1

4-Methyl-3-phenylcoumarin

Cat. No.: B1580728
CAS No.: 23028-23-1
M. Wt: 236.26 g/mol
InChI Key: LQPDCTIPWIJXCR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methyl-3-phenylcoumarin plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism and function. This compound’s impact on cell proliferation and apoptosis makes it a candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the inhibition of cyclooxygenase by this compound reduces the production of pro-inflammatory prostaglandins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of anti-inflammatory and anti-proliferative activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, potentially leading to drug-drug interactions. The compound’s metabolism also affects its bioavailability and efficacy, making it crucial to understand these pathways for therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is essential for optimizing the delivery of this compound in therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its overall function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylphenol and phenylacetic acid in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using microwave or ultrasound energy, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the coumarin ring into dihydrocoumarins.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-phenylcoumarin has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.

    Biology: Employed in the fluorescent labeling of biomolecules and cellular imaging.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent materials and sensors

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-phenylcoumarin stands out due to its unique combination of methyl and phenyl groups, which enhance its fluorescence properties and biological activities.

Properties

IUPAC Name

4-methyl-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPDCTIPWIJXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333003
Record name 4-Methyl-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23028-23-1
Record name 4-Methyl-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-phenylcoumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 4-methyl-3-phenylcoumarin?

A1: 4-Methyl-3-phenylcoumarins can be synthesized through a thermal condensation reaction. This involves reacting 2'-hydroxyacetophenones with phenylacetic acid in a high-boiling solvent like diphenyl ether. [, , ] This method provides a convenient one-pot synthesis for this class of coumarins.

Q2: Besides the desired coumarin product, are there any other byproducts formed during synthesis?

A2: Yes, alongside 4-methyl-3-phenylcoumarins, the reaction can yield other products, including esters and benzofurans. [] The formation of these byproducts might be influenced by reaction conditions and substituents on the starting materials.

Q3: Has the influence of substituents on the this compound structure been investigated?

A3: While specific Structure-Activity Relationship (SAR) studies are not detailed in the provided abstracts, the research explores the synthesis of a variety of this compound derivatives. [, ] This suggests an interest in understanding how different substituents on the coumarin scaffold may impact its properties and potential biological activities.

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